((2,6-Difluorophenyl)sulfonyl)valine
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Overview
Description
((2,6-Difluorophenyl)sulfonyl)valine is a chemical compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a difluorophenyl group attached to a sulfonyl moiety, which is further connected to the amino acid valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,6-Difluorophenyl)sulfonyl)valine typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and crystallization to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
((2,6-Difluorophenyl)sulfonyl)valine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The difluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
((2,6-Difluorophenyl)sulfonyl)valine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of ((2,6-Difluorophenyl)sulfonyl)valine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The difluorophenyl group enhances the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- ((4-Bromophenyl)sulfonyl)valine
- ((4-Chlorophenyl)sulfonyl)valine
- ((4-Methylphenyl)sulfonyl)valine
Uniqueness
((2,6-Difluorophenyl)sulfonyl)valine is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly enhances its chemical stability and binding affinity compared to other similar compounds. The difluorophenyl group also imparts unique electronic properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H13F2NO4S |
---|---|
Molecular Weight |
293.29 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13F2NO4S/c1-6(2)9(11(15)16)14-19(17,18)10-7(12)4-3-5-8(10)13/h3-6,9,14H,1-2H3,(H,15,16) |
InChI Key |
PWJKNXONDMMVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
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